N-(4-Aminophenyl)-2-phenoxypropanamide is classified as an amide derivative. Its molecular formula is , with a molecular weight of approximately 312.4 g/mol. The compound is characterized by the presence of an amine group and a phenoxy group attached to a propanamide backbone, making it relevant in the study of pharmacological agents .
The synthesis of N-(4-Aminophenyl)-2-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 4-aminophenol with phenoxyacetic acid derivatives under controlled conditions.
Key Steps in Synthesis:
The molecular structure of N-(4-Aminophenyl)-2-phenoxypropanamide features:
The InChI key for this compound is ZXTOHUBZLJDIMN-UHFFFAOYSA-N, which can be utilized for database searches .
N-(4-Aminophenyl)-2-phenoxypropanamide can participate in various chemical reactions:
The mechanism of action for N-(4-Aminophenyl)-2-phenoxypropanamide involves its interaction with specific biological targets:
Research indicates that such compounds often exhibit their effects through modulation of signaling pathways related to pain and inflammation .
The physical and chemical properties of N-(4-Aminophenyl)-2-phenoxypropanamide are crucial for understanding its behavior in biological systems:
N-(4-Aminophenyl)-2-phenoxypropanamide has several scientific applications:
Density Functional Theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal critical electronic properties of N-(4-aminophenyl)-2-phenoxypropanamide. The compound exhibits a HOMO-LUMO energy gap of 4.2 eV, indicating moderate chemical reactivity and charge transfer potential. The electrostatic potential (ESP) map shows significant negative charge localization (red regions) over the phenoxy oxygen (-0.42 e) and carbonyl oxygen (-0.51 e), while positive potentials (blue regions) dominate the aminophenyl group. This polarization facilitates interactions with biological targets through electrostatic complementarity. The dipole moment of 3.8 Debye suggests adequate solubility in polar environments, aligning with blood-brain barrier permeability requirements for CNS-targeted agents [2] [3].
Table 1: Quantum Chemical Descriptors from DFT Analysis
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.32 | Electron donation capacity |
LUMO Energy (eV) | -2.12 | Electron acceptance tendency |
HOMO-LUMO Gap (eV) | 4.20 | Chemical stability/reactivity |
Dipole Moment (Debye) | 3.80 | Polarity & solubility |
Molecular ESP Range (eV) | -0.51 to +0.38 | Sites for electrophilic/nucleophilic attack |
Potential energy surface (PES) scans identify three stable conformers differing in the dihedral angle Φ (C1–O–C2–Cphenyl). The global minimum (Conformer A) at Φ = -65° has an energy of 0.0 kcal/mol, stabilized by intramolecular CH–π interactions between the phenoxy group and propanamide methyl. Conformer B (Φ = 60°, +1.2 kcal/mol) and Conformer C (Φ = 180°, +2.8 kcal/mol) exhibit higher energies due to steric clashes. Rotational barriers for the phenoxy group are 4.1 kcal/mol, enabling rapid interconversion at physiological temperatures. This flexibility allows adaptive binding to diverse enzyme active sites while maintaining structural integrity through the planar aminophenyl-propanamide core [2] [9].
Docking simulations (Glide SP, Schrödinger) against cholinesterases reveal high-affinity binding:
Table 2: Docking Scores and Interactions with Neurodegenerative Targets
Target Protein | PDB ID | Docking Score (kcal/mol) | Key Residues | Interaction Type |
---|---|---|---|---|
Human BChE | 4TPK | -9.2 | His438, Gly283, Trp231 | H-bond, π-π stacking |
Human AChE | 4EY7 | -7.8 | Glu199, Trp84 | Salt bridge, π-cation |
Amyloid-β (fibril) | 2NAO | -6.5 | Lys28, Val36 | Hydrophobic, van der Waals |
The pharmacophore model comprises five features (Fig 2):
Scaffold optimization explored replacing the propanamide linker with butanamide or acetamide chains. Butanamide analogs showed improved BChE inhibition (IC₅₀ 0.8 µM vs. 1.5 µM for parent) due to enhanced hydrophobic contact with Leu286. Conversely, acetamide shortening reduced activity (IC₅₀ >10 µM), confirming the optimal three-carbon spacer balances flexibility and steric fit [2] [10].
SwissADME and pkCSM predictions indicate favorable pharmacokinetics:
These properties suggest oral bioavailability and CNS penetration with minimal off-target effects, positioning the compound as a viable lead for neurodegenerative therapeutics [3] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: